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Compound of Interest

Compound Name: Sha-68

Cat. No.: B1662370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of

Sha-68, a selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). It summarizes

key quantitative data, details experimental methodologies for pivotal assays, and visually

represents signaling pathways and logical SAR deductions to facilitate further research and

development in this area.

Introduction to Sha-68 and the Neuropeptide S
System
Neuropeptide S (NPS) is a 20-amino acid neuropeptide that modulates various physiological

processes, including arousal, anxiety, and memory, by activating the NPSR, a G-protein

coupled receptor.[1][2] The NPS/NPSR system has emerged as a promising therapeutic target

for neurological and psychiatric disorders.[1][3] Sha-68 (3-Oxo-1,1-diphenyl-tetrahydro-

oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide) is a potent and selective, non-

peptide antagonist of the NPSR, making it a valuable tool for studying the functions of the NPS

system and a lead compound for the development of novel therapeutics.[4][5] This guide

explores the critical structural features of Sha-68 and its analogs that govern their antagonistic

activity.
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The following tables summarize the in vitro potencies of Sha-68 and its key analogs against

different isoforms of the NPSR. The primary measure of activity is the inhibition of NPS-induced

calcium mobilization in cell-based assays.

Table 1: In Vitro Activity of Sha-68 and its Benzylamide Analog, Sha-66[4]

Compound NPSR Isoform IC50 (nM) pA2

Sha-68 NPSR Asn107 22.0 7.771

NPSR Ile107 23.8 7.554

Sha-66 NPSR Asn107 26.1 7.662

NPSR Ile107 28.8 7.486

Table 2: Activity of Sha-68 Enantiomers[2]

Compound NPSR Isoform pKB

(9R)-Sha-68 (Compound 10) Murine NPSR 8.13

Human NPSR Asn107 8.01

Human NPSR Ile107 7.85

(9S)-Sha-68 (Compound 10a) All isoforms Inactive

Table 3: Structure-Activity Relationship of Sha-68 Analogs with Modifications on the Core and

Phenyl Rings[6][7]
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Compound ID Modification Ke (nM)

Sha-68 4-fluoro-benzylamide 36 (as the active R-isomer)

RTI-118
Phenylacetamide instead of

benzylamide
-

Compound 8 Linked diaryl rings (fluorene) Inactive

Compound 9
Linked diaryl rings

(dibenzofuran)
Inactive

Compound 10 Single phenyl ring Inactive

Compound 11
One phenyl ring replaced with

n-butyl
165

Compound 14
One phenyl ring replaced with

iso-butyl
118

14b (+)-isomer
Active enantiomer of

Compound 14
71.4

Compound 29
Sha-68 analog with one phenyl

replaced by isobutyl
Inactive

Experimental Protocols
Calcium Mobilization Assay
This assay is the primary method for determining the antagonist activity of Sha-68 and its

analogs. It measures the ability of the compounds to inhibit the increase in intracellular calcium

concentration induced by NPS in cells expressing the NPSR.

Cell Culture and Seeding:

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably

expressing the human or murine NPSR are cultured in appropriate media (e.g., DMEM/F12)

supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic

(e.g., G418).
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Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The day before the assay, cells are harvested and seeded into 96-well or 384-well black,

clear-bottom microplates at a density that will result in a confluent monolayer on the day of

the experiment.[8]

Dye Loading:

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in an assay buffer (e.g.,

Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent

dye extrusion.[8]

The culture medium is removed from the wells, and the cells are washed once with the

assay buffer.

The dye loading solution is added to each well, and the plate is incubated in the dark at 37°C

for 1 hour.[8]

Compound Preparation and Application:

Test compounds (Sha-68 and its analogs) are dissolved in DMSO to create stock solutions.

Serial dilutions of the compounds are prepared in the assay buffer.

After dye loading, the cells are washed to remove excess dye.

The diluted compounds are added to the wells and incubated for a predetermined time (e.g.,

10-20 minutes) to allow for receptor binding.

Measurement of Calcium Mobilization:

The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

A baseline fluorescence is recorded for a short period.

An agonist solution of NPS (at a concentration that elicits a submaximal response, e.g.,

EC80) is injected into the wells.
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The change in fluorescence, indicating the intracellular calcium concentration, is measured

over time.

Data Analysis:

The antagonist effect is calculated as the percentage of inhibition of the NPS-induced

calcium signal.

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-

response curve.

For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.

[4]

In Vivo Locomotor Activity Assay
This assay assesses the ability of Sha-68 to antagonize the hyperlocomotor effects of centrally

administered NPS in rodents.[4]

Animals:

Male C57BL/6 mice are typically used.

Animals are housed under standard laboratory conditions with ad libitum access to food and

water.

Procedure:

Mice are habituated to the testing environment (e.g., open-field arenas) for at least 2 hours

prior to the experiment.[4]

Sha-68 is dissolved in a vehicle (e.g., 10% Cremophor EL in saline) and administered via

intraperitoneal (i.p.) injection at doses ranging from 5 to 50 mg/kg.[4]

Approximately 10 minutes after the antagonist administration, NPS (e.g., 1 nmole) or vehicle

is administered centrally via intracerebroventricular (i.c.v.) injection.[4]
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Locomotor activity (horizontal and vertical movements) is recorded for a set period (e.g., 90

minutes) using an automated activity monitoring system.[4]

Data Analysis:

The total distance traveled and the number of vertical counts are quantified.

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity

levels between different treatment groups.

Visualizations
NPSR Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the

Neuropeptide S Receptor and the point of inhibition by Sha-68.
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Click to download full resolution via product page

Caption: NPSR signaling pathway and inhibition by Sha-68.

Experimental Workflow for Antagonist Screening
The diagram below outlines the general workflow for screening and characterizing NPSR

antagonists like Sha-68.
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Caption: Workflow for NPSR antagonist discovery.
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Logical Relationships in the SAR of Sha-68
This diagram illustrates the key structural modifications to the Sha-68 scaffold and their general

impact on antagonist activity.
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Caption: Key SAR insights for Sha-68 analogs.

Discussion of Structure-Activity Relationships
The data presented reveal several key insights into the SAR of Sha-68 and its analogs:

The Benzylamide Moiety: The presence of a benzylamide group is important for activity. The

addition of a fluorine atom at the 4-position of the benzyl ring, as in Sha-68 compared to

Sha-66, slightly enhances potency at the NPSR Asn107 isoform.[4]
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The Diaryl System: The two phenyl rings are critical for high-affinity binding. Linking these

two rings or removing one of them leads to a loss of activity.[7] However, replacing one of the

phenyl rings with a smaller aliphatic group, such as an isobutyl group, can maintain or even

slightly improve potency, suggesting that one aromatic ring is essential while the second

binding pocket can accommodate aliphatic chains.[6][7] Interestingly, introducing an isobutyl

group in place of a phenyl ring on the original Sha-68 scaffold (Compound 29) resulted in

inactivity, indicating that the core structure influences the requirements of this binding pocket.

[6]

Stereochemistry: The antagonistic activity of Sha-68 resides in a single enantiomer. The

(9R)-enantiomer is the active form, while the (9S)-enantiomer is inactive.[2] This highlights

the specific stereochemical requirements of the NPSR binding pocket.

Core Structure: Modifications to the oxazolo[3,4-a]pyrazine core have led to the discovery of

novel scaffolds with improved properties. For instance, a 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-

1(3H)-one core has been successfully employed to generate potent NPSR antagonists.[6]

Conclusion
The structural-activity relationship of Sha-68 is characterized by stringent requirements for the

diaryl system, the benzylamide moiety, and the stereochemistry at the C9 position. The (R)-

enantiomer is the active form, and while two aromatic rings are present in the lead compound,

one can be replaced by an aliphatic group in modified scaffolds to retain activity. These findings

provide a solid foundation for the rational design of novel, potent, and selective NPSR

antagonists with potentially improved pharmacokinetic profiles for therapeutic applications.

Further exploration of modifications to the core scaffold and the substituents on the aromatic

rings will likely yield next-generation compounds with enhanced drug-like properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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